molecular formula C14H12N2 B8194068 4-Amino-4'-methyl-[1,1'-biphenyl]-3-carbonitrile

4-Amino-4'-methyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194068
M. Wt: 208.26 g/mol
InChI Key: CIWCKQSCUCFNIJ-UHFFFAOYSA-N
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Description

4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an amino group, a methyl group, and a carbonitrile group attached to a biphenyl structure The biphenyl structure consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-4’-methylbiphenyl with a suitable nitrile source under specific reaction conditions. For example, the nitrile group can be introduced through a nucleophilic substitution reaction using a cyanating agent such as copper(I) cyanide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group may produce primary amines .

Mechanism of Action

The mechanism of action of 4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can lead to the modulation of biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-4’-methyl-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-5-(4-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-2-4-11(5-3-10)12-6-7-14(16)13(8-12)9-15/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWCKQSCUCFNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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